molecular formula C19H21N3O2S2 B4683107 N-(4-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

N-(4-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No. B4683107
M. Wt: 387.5 g/mol
InChI Key: UTYXJUIRIPGZDA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, commonly referred to as AMBTH, is a thiosemicarbazone derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory effects. In

Scientific Research Applications

AMBTH has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer effects against various types of cancer cells, including breast cancer, lung cancer, and leukemia. AMBTH has also been shown to have anti-viral activity against herpes simplex virus and influenza virus. In addition, AMBTH has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of AMBTH is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In addition, AMBTH has been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-viral activity of AMBTH is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects
AMBTH has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. In addition, AMBTH has been found to modulate the immune system, enhancing the activity of natural killer cells and T cells. AMBTH has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using AMBTH in lab experiments is its broad range of biological activities. This makes it a potentially useful compound for studying various disease processes. In addition, AMBTH has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using AMBTH is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on AMBTH. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of research is the development of more soluble forms of AMBTH for easier administration in experiments. In addition, further studies are needed to fully understand the mechanism of action of AMBTH and to identify potential new targets for its therapeutic applications.

properties

IUPAC Name

1-(4-acetylphenyl)-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-13-3-5-15(6-4-13)11-26-12-18(24)21-22-19(25)20-17-9-7-16(8-10-17)14(2)23/h3-10H,11-12H2,1-2H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYXJUIRIPGZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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